9-Methyl-1,2-dihydroanthracene-1,2-diol
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Overview
Description
9-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of a methyl group attached to the 9th position of the anthracene ring, with hydroxyl groups at the 1st and 2nd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of 9-methyl-1,2-dihydroanthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,2-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: Further reduction can lead to the formation of 9-methyl-1,2-dihydroanthracene.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 9-Methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: 9-Methyl-1,2-dihydroanthracene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Methyl-1,2-dihydroanthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-Methyl-1,2-dihydroanthracene-1,2-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 1st and 2nd positions play a crucial role in these reactions, allowing the compound to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
9-Methylanthracene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
1,2-Dihydroanthracene: Similar structure but without the methyl group at the 9th position.
9,10-Dihydroxyanthracene: Hydroxyl groups at the 9th and 10th positions instead of the 1st and 2nd
Uniqueness
9-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and hydroxyl groups, which confer distinct redox properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior .
Properties
CAS No. |
88262-36-6 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
9-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-12-5-3-2-4-10(12)8-11-6-7-13(16)15(17)14(9)11/h2-8,13,15-17H,1H3 |
InChI Key |
OUZHRWZZWYQJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C=CC2=CC3=CC=CC=C13)O)O |
Origin of Product |
United States |
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